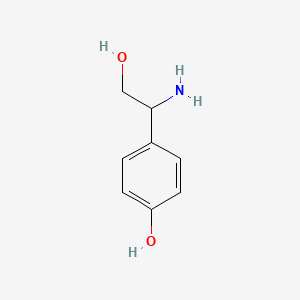

4-(1-Amino-2-hydroxyethyl)phenol

Description

BenchChem offers high-quality 4-(1-Amino-2-hydroxyethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Amino-2-hydroxyethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-amino-2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMNUYYJVXICFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603558 | |

| Record name | 4-(1-Amino-2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497165-98-7 | |

| Record name | 4-(1-Amino-2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacological Divergence and Convergence of Octopamine and Norepinephrine: A Technical Guide for Drug Discovery

Executive Summary

Octopamine (OA) and Norepinephrine (NE) represent a fascinating case of evolutionary pharmacology. While structurally similar—differing only by a single hydroxyl group on the catechol ring—their physiological dominance is strictly partitioned across phylogeny. In invertebrates, OA functions as the primary "fight-or-flight" neurotransmitter and neuromodulator, dictating behaviors from locomotion to metabolic shifts 1. Conversely, in vertebrates, NE assumes this mantle, while OA is relegated to a "trace amine" that modulates monoaminergic transmission via the Trace Amine-Associated Receptor 1 (TAAR1) 2.

For drug development professionals and application scientists, understanding the differential receptor binding affinities, G-protein coupling mechanisms, and downstream signaling cascades of OA versus NE is critical. This knowledge drives the design of species-selective agrochemicals (e.g., Amitraz) and novel neuropsychiatric therapeutics targeting mammalian TAAR1.

Evolutionary Pharmacology & Receptor Homology

Historically, OA in protostomes was considered strictly analogous to NE in deuterostomes. However, modern phylogenetic analyses reveal a more complex narrative. Research on basal bilaterians, such as the marine annelid Platynereis dumerilii, demonstrates the ancient coexistence of distinct adrenergic (α1, α2) and octopaminergic (α, β) receptors 3.

In modern mammals, the classical octopamine receptors have been lost. Instead, OA acts as an endogenous ligand for TAAR1, a Gαs-coupled receptor expressed in dopaminergic and serotonergic brain regions 4. Because OA lacks the meta-hydroxyl group of NE, it exhibits poor affinity for mammalian adrenergic receptors, acting only as a weak "false neurotransmitter" at high micromolar concentrations.

Intracellular Signaling Dynamics

The pharmacological profiles of OA and NE are defined by their G-protein coupled receptor (GPCR) cascades.

-

Invertebrate Octopamine Receptors (OctβR): These are β-adrenergic-like receptors that couple exclusively to Gαs proteins. Activation by OA stimulates adenylyl cyclase (AC), leading to rapid intracellular cyclic AMP (cAMP) accumulation 5.

-

Mammalian Adrenergic Receptors: NE binds to a diverse array of receptors. β-adrenergic receptors couple to Gαs (increasing cAMP), while α2-adrenergic receptors couple to Gαi (inhibiting AC and decreasing cAMP).

-

Mammalian TAAR1: Activated by trace amines (including OA and Tyramine), TAAR1 couples to Gαs, increasing cAMP to modulate monoamine transporter function (e.g., DAT, SERT) 4.

Caption: Divergent and convergent GPCR signaling of Octopamine and Norepinephrine.

Quantitative Pharmacodynamics

To engineer highly selective compounds, researchers rely on comparative affinity data. The table below synthesizes the binding affinities (EC50) of OA and NE across critical therapeutic and agrochemical targets. Notice the distinct species-specific inversion of potency.

| Target Receptor | Species Context | Primary Agonist | EC50 (Primary) | Secondary Agonist | EC50 (Secondary) |

| DmOctβ1R | D. melanogaster | Octopamine | ~25 nM 6 | Norepinephrine | ~2.5 μM [[7]]() |

| BdOctβR1 | B. dorsalis | Octopamine | 0.91 nM [[8]]() | Tyramine | 19.7 nM 8 |

| Ap oa1 | Aplysia | Octopamine | 30 nM [[9]]() | Tyramine | > 1 μM 9 |

| TAAR1 | H. sapiens | Tyramine / β-PEA | ~1 μM 4 | Octopamine | >5 μM 4 |

Experimental Methodologies: GPCR Activation & cAMP Quantification

To accurately determine the pharmacological properties of OA vs NE, application scientists must employ rigorously controlled, self-validating in vitro assays. The following protocol outlines a high-throughput methodology for measuring intracellular cAMP accumulation via heterologous GPCR expression.

Caption: High-throughput workflow for cAMP biosensor-based GPCR pharmacological profiling.

Step-by-Step Methodology & Causality

1. Heterologous Expression in HEK-293 Cells:

-

Action: Transfect human embryonic kidney (HEK-293) cells with the target receptor gene (e.g., DmOctβ1R or TAAR1).

-

Causality: HEK-293 cells are utilized because they lack endogenous insect octopamine receptors and possess a minimal trace amine background 5. This ensures that any measured cAMP flux is strictly the result of the transfected target GPCR, yielding a high signal-to-noise ratio.

2. Phosphodiesterase (PDE) Inhibition:

-

Action: Pre-incubate the cells with 500 μM 3-isobutyl-1-methylxanthine (IBMX) for 15 minutes prior to ligand exposure 9.

-

Causality: IBMX is a broad-spectrum PDE inhibitor. By preventing the enzymatic degradation of synthesized cAMP, the assay captures the total cumulative adenylyl cyclase activity rather than a transient, steady-state equilibrium.

3. Ligand Stimulation:

-

Action: Apply OA and NE in a logarithmic concentration gradient (e.g., 10−10 to 10−4 M) and incubate for 30 minutes at 37°C 6.

4. Signal Detection:

-

Action: Quantify cAMP using a live-cell, non-lytic biosensor assay (e.g., GloSensor luminescence or Epac1-camps FRET) 8.

-

Causality: Real-time, non-lytic detection preserves intracellular stoichiometry and prevents the loss of cAMP that often occurs during harsh chemical lysis steps.

5. System Validation & Controls (Self-Validating Logic):

-

Negative Control: Vehicle-only application establishes the basal noise floor.

-

Positive Control: Application of 10 μM Forskolin directly activates adenylyl cyclase, bypassing the GPCR.

-

Validation Logic: If Forskolin fails to produce a saturating signal, the biosensor functionality or cell viability is compromised, automatically invalidating the experimental run.

Drug Development Implications

Agrochemical Engineering: Because OA receptors are absent in vertebrates, they present an ideal target for highly selective insecticides. Compounds like Amitraz and Naphazoline act as potent agonists at insect OctβRs 5. By overstimulating the cAMP pathway, these drugs induce fatal physiological exhaustion in pests (e.g., Plutella xylostella) while remaining entirely benign to mammalian adrenergic systems.

Neuropsychiatric Therapeutics: In human pharmacology, the focus shifts to TAAR1. Because TAAR1 activation modulates dopamine and serotonin release, it is a prime target for treating schizophrenia and substance use disorders 2. Trace amines like OA and Tyramine act as endogenous agonists, but synthetic ligands—such as the selective TAAR1 antagonist EPPTB—are currently being utilized to map out the regulatory mechanisms of dopaminergic neurons in the mesolimbic system, offering novel pathways for intervention in addiction and psychosis 10.

References

-

3Ancient coexistence of norepinephrine, tyramine, and octopamine signaling in bilaterians. Source: nih.gov.

-

[[7]]() A Novel Octopamine Receptor with Preferential Expression in Drosophila Mushroom Bodies. Source: nih.gov.

-

[[2]]() Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Source: nih.gov.

-

[[1]]() Review of octopamine in insect nervous system. Source: researchgate.net.

-

6Quantification of cAMP produced by GPCR activation. Source: researchgate.net.

-

4The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Source: nih.gov.

-

9Activation of a heterologously expressed octopamine receptor coupled only to adenylyl cyclase produces all the features of presynaptic facilitation in Aplysia sensory neurons. Source: pnas.org.

-

[[5]]() Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.). Source: mdpi.com.

-

10The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Source: pnas.org.

-

8Characterization of a β-Adrenergic-Like Octopamine Receptor in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel). Source: mdpi.com.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ancient coexistence of norepinephrine, tyramine, and octopamine signaling in bilaterians - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a β-Adrenergic-Like Octopamine Receptor in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) | MDPI [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

Octopaminergic Neuromodulation in Arthropods: Receptor Pharmacology, Signaling Mechanisms, and Experimental Paradigms

Executive Summary

Octopamine (OA) is a biogenic amine that functions as the invertebrate equivalent of the vertebrate adrenergic transmitter norepinephrine[1]. Operating simultaneously as a neurotransmitter, neuromodulator, and neurohormone, OA orchestrates a vast array of physiological processes in arthropods, ranging from the "fight-or-flight" stress response to complex immune system modulation[1][2]. Because octopamine receptors are highly specific to invertebrates and are absent in vertebrates, they represent a premier, highly druggable target for the development of novel, species-selective agrochemicals and parasiticides[1]. This whitepaper provides a rigorous technical analysis of octopamine receptor classification, intracellular signaling cascades, and the self-validating experimental protocols required for their pharmacological characterization.

Receptor Classification and Intracellular Signaling Cascades

As a Senior Application Scientist, I emphasize that understanding the precise G-protein coupling of OA receptors is the foundation of any targeted drug discovery program. Octopamine exerts its effects by binding to specific G protein-coupled receptors (GPCRs)[1], which are phylogenetically and functionally classified into three main groups based on their structural similarities to vertebrate adrenergic receptors[3]:

-

α 1-adrenergic-like Receptors (e.g., OAMB / Oct α 1R): These receptors preferentially couple to Gq proteins. Activation by OA stimulates phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. This subsequently triggers a rapid, transient release of intracellular calcium ( [Ca2+]i ) from the endoplasmic reticulum[4][5].

-

α 2-adrenergic-like Receptors (e.g., Oct α 2R): These receptors couple primarily to Gi proteins. Upon activation, they inhibit adenylyl cyclase (AC) activity, resulting in a dose-dependent decrease in intracellular cyclic AMP (cAMP) levels[3]. Interestingly, recent pharmacological profiling has shown that some of these receptors, such as DmOct α 2R, can also be activated by serotonin, indicating complex cross-talk in arthropod neuromodulation[3].

-

β -adrenergic-like Receptors (e.g., Oct β 1R, Oct β 2R, Oct β 3R): These receptors couple to Gs proteins. Their activation strongly stimulates adenylyl cyclase, leading to significant intracellular cAMP accumulation[5].

Octopamine receptor signaling pathways and their primary intracellular effectors.

Quantitative Pharmacodynamics

To develop selective agonists or antagonists, we must establish baseline pharmacological profiles. The table below summarizes the core pharmacodynamic parameters of the primary Drosophila and Periplaneta octopamine receptors.

| Receptor Class | Subtype Example | Primary G-Protein | Downstream Effector | Octopamine Action | Typical EC50 Range |

| α 1-like | OAMB (DmOct α 1R) | Gq | Phospholipase C | ↑ [Ca2+]i | 10 nM – 1 μ M[4] |

| α 2-like | DmOct α 2R | Gi | Adenylyl Cyclase | ↓ cAMP | 50 nM – 500 nM[3] |

| β -like | PaOct β 2R | Gs | Adenylyl Cyclase | ↑ cAMP | 10 nM – 100 nM[5] |

Note: EC50 values are highly dependent on the expression system and assay conditions. Oct β receptors generally show a 100-fold higher selectivity for octopamine over tyramine[5].

Methodology: Self-Validating Protocols for Receptor Characterization

A common pitfall in GPCR characterization is the use of native insect cell lines (e.g., Drosophila S2 cells) which may express endogenous amine receptors, confounding the readout[4]. To ensure a self-validating system, we utilize heterologous expression in mammalian cell lines (HEK293 or CHO) lacking endogenous octopamine receptors. This guarantees that any observed signal is exclusively mediated by the transfected arthropod receptor[4][5].

Protocol 1: Ex Vivo cAMP Accumulation Assay for Oct β R Activation

Causality Check: Why add IBMX? Adenylyl cyclase synthesizes cAMP, but endogenous phosphodiesterases (PDEs) rapidly degrade it. Adding IBMX (a broad-spectrum PDE inhibitor) prevents this degradation, allowing cAMP to accumulate to measurable levels and preventing false-negative EC50 shifts.

-

Cell Preparation: Seed CHO or HEK293 cells stably expressing the target Oct β R into a 384-well microplate at 10,000 cells/well.

-

PDE Inhibition: Pre-incubate cells for 15 minutes at room temperature in assay buffer containing 1 mM IBMX to halt endogenous cAMP degradation.

-

Ligand Stimulation: Add serial dilutions of octopamine (ranging from 10−11 M to 10−4 M). For α 2-like receptors (which inhibit cAMP), co-administer 100 nM forskolin to artificially elevate baseline cAMP levels prior to OA addition[6].

-

Incubation: Incubate for 30 minutes at 37°C to allow optimal G-protein coupling and adenylyl cyclase activation.

-

Lysis and Detection: Lyse the cells using a buffer containing a cAMP-specific fluorophore (e.g., TR-FRET assay reagents). The competitive binding of intracellular cAMP to the fluorophore-labeled antibody generates the signal.

-

Quantification: Read the plate on a time-resolved fluorescence microplate reader. Plot the dose-response curve using non-linear regression to determine the EC50 .

Step-by-step experimental workflow for quantifying octopamine-induced cAMP accumulation.

Protocol 2: Intracellular Calcium ( [Ca2+]i ) Imaging for Oct α 1R

Causality Check: Calcium spikes are highly transient. Unlike cAMP which can be accumulated, calcium must be measured in real-time. We use Fura-2 AM, a ratiometric dye, because it normalizes the signal against variations in cell number or dye loading efficiency, ensuring high trustworthiness of the data[4].

-

Dye Loading: Incubate HEK293 cells expressing OAMB with 2 μ M Fura-2 AM in the dark for 45 minutes at 37°C.

-

Washing: Wash cells extensively with Tyrode's solution to remove extracellular dye, preventing background fluorescence.

-

Baseline Measurement: Record baseline fluorescence for 30 seconds using dual excitation at 340 nm and 380 nm.

-

Ligand Injection: Inject octopamine (e.g., 10−5 M) directly into the well while continuously recording[4].

-

Data Analysis: Calculate the 340/380 nm emission ratio. A sharp peak indicates Gq -mediated calcium mobilization from the endoplasmic reticulum via the PLC/IP3 pathway[4].

Neuromodulatory Roles in Arthropod Physiology

Octopamine's influence extends far beyond simple synaptic transmission; it is a master regulator of physiological state.

-

Immune System Modulation: Octopamine is critical for neuro-immune regulation. In Drosophila, OA signaling through Oct β 1R and Oct β 2R modulates both cellular and humoral immune responses. Deficiency in these receptors leads to impaired bacterial clearance, reduced phagocytosis, and decreased survival following systemic infection[7]. Interestingly, while it promotes phagocytosis, octopaminergic signaling also dampens the expression of specific antimicrobial peptide (AMP) genes, preventing potentially deleterious over-activation of the immune system[7].

-

Behavioral Plasticity and Memory: OA is deeply involved in associative learning. In Drosophila, the OAMB receptor is highly enriched in the mushroom bodies—the brain center for olfactory learning[4]. Octopamine acts as the unconditioned stimulus for reward in appetitive olfactory conditioning, driving structural changes at synaptic sites via cAMP-dependent cascades[4][8].

-

Stress and Metabolism: As the "stress hormone" of insects, OA is released into the hemolymph during times of high energy demand, inducing the mobilization of lipids and carbohydrates[2][9]. It also abolishes the endogenous rhythmic output of the frontal ganglion while stimulating the hypocerebral ganglion, effectively rewiring the insect's gut patterns during stress[10].

Implications for Drug Development

From a translational perspective, the octopaminergic system is a goldmine. Because vertebrate nervous systems rely on norepinephrine and lack functional octopamine receptors, molecules targeting arthropod OA receptors offer profound species selectivity[1]. Formamidines, such as the acaricide amitraz, exert their lethal effects by acting as agonists at octopamine receptors, leading to overstimulation, tremors, and death in mites and ticks[1][4]. Future drug development should leverage high-throughput screening against specific receptor subtypes (e.g., targeting Oct β 2R) to develop next-generation insecticides that are safe for mammalian handlers and beneficial insects.

References

-

Octopamine modulates the innate immune response in Drosophila melanogaster - Frontiers. Frontiers in Immunology. URL:[Link]

-

Octopamine beta 1 receptor & Octopamine beta2 receptor - Society for Developmental Biology. Interactive Fly. URL:[Link]

-

A new Drosophila octopamine receptor responds to serotonin - ResearchGate. Insect Molecular Biology. URL:[Link]

-

A Novel Octopamine Receptor with Preferential Expression in Drosophila Mushroom Bodies. Journal of Neuroscience. URL:[Link]

-

Ligand-evoked cAMP responses of the cloned octopamine receptors. ResearchGate. URL:[Link]

-

Molecular evolution of octopamine receptors in Drosophila. G3 Genes|Genomes|Genetics. URL:[Link]

-

The role of octopamine in locusts and other arthropods - PubMed. Journal of Insect Physiology. URL:[Link]

-

PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana - MDPI. International Journal of Molecular Sciences. URL:[Link]

-

Review of octopamine in insect nervous systems - Dove Medical Press. Open Access Insect Physiology. URL:[Link]

-

Review of octopamine in insect nervous system - ResearchGate. Open Access Insect Physiology. URL:[Link]

-

The Effect of Octopamine on the Locust Stomatogastric Nervous System - Frontiers. Frontiers in Physiology. URL:[Link]

Sources

- 1. The role of octopamine in locusts and other arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Octopamine modulates the innate immune response in Drosophila melanogaster [frontiersin.org]

- 8. sdbonline.org [sdbonline.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Effect of Octopamine on the Locust Stomatogastric Nervous System [frontiersin.org]

The Octopamine Paradigm: From Historical Discovery to Modern Neurochemical and Agricultural Applications

Executive Summary

Octopamine (4-(2-amino-1-hydroxyethyl)phenol) is a biogenic monoamine that functions as the primary invertebrate counterpart to vertebrate norepinephrine. Acting as a neurotransmitter, neuromodulator, and neurohormone, octopamine governs energy-demanding physiological processes, including flight muscle contraction, memory consolidation, and metabolic mobilization. This whitepaper synthesizes the historical timeline of octopamine research, details the mechanics of its G-protein-coupled receptor (GPCR) signaling pathways, provides a self-validating modern protocol for its quantification via LC-MS/MS, and explores its critical role as a target in agricultural drug development.

Historical Discovery and Evolutionary Significance

The identification of octopamine represents a milestone in comparative neurobiology. It was first discovered in 1948 by the Italian pharmacologist Vittorio Erspamer in the posterior salivary glands of the octopus (Octopus vulgaris)[1]. Initially termed "oxyoctopamine," it was later recognized as a ubiquitous signaling molecule across nearly all protostome invertebrates, including insects, crustaceans, and arachnids[2].

Evolutionarily, octopamine and its precursor, tyramine, regulate the "fight-or-flight" equivalent in invertebrates. In locusts, octopamine release in the thoracic ganglion induces and maintains rhythmic behaviors such as stepping movements and flight muscle contractions[3]. In Drosophila melanogaster, octopaminergic neurons innervating the mushroom bodies are essential for associative learning and memory[4]. Because octopamine regulates these critical survival mechanisms, its signaling pathway has become a prime target for neuroactive insecticides.

The Octopamine Signaling Pathway

Octopamine exerts its physiological effects by binding to specific G-protein-coupled receptors (GPCRs) on the surface of target cells. The classification of these receptors has evolved, currently dividing them into three main families based on their structural similarities to vertebrate adrenergic receptors and their downstream second messengers[4]:

-

α -adrenergic-like Octopamine Receptors (OA1): Activation primarily leads to an increase in intracellular calcium ions ( Ca2+ ), triggering rapid muscle contractions and glandular secretions.

-

β -adrenergic-like Octopamine Receptors (OA2): Activation stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels. This pathway is heavily involved in metabolic shifts, such as the transition from glycolysis to lipid oxidation during prolonged flight[5].

-

Octopamine/Tyramine Receptors (OA3): These receptors exhibit dual affinity and can modulate both cAMP and Ca2+ levels depending on the specific tissue context and ligand concentration[4].

Diagram 1: The Octopamine GPCR Signaling Pathway and Second Messenger Modulation.

Advancements in Analytical Quantification

Historically, the accurate quantification of octopamine in small model organisms was technically demanding due to low endogenous concentrations (often in the picogram range per brain) and rapid post-mortem degradation. Traditional High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) required labor-intensive workflows, high oxidation potentials, and the pooling of multiple individuals, which obscured individual biological variance[6].

Recent advancements have shifted the gold standard to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high specificity and sensitivity without the need for derivatization, enabling the quantitative profiling of biogenic amines from a single Drosophila head[6].

Table 1: Comparison of Analytical Methods for Octopamine Quantification

| Parameter | HPLC-ECD | LC-MS/MS |

| Sensitivity | Moderate (Requires pooling 20-50 brains) | High (Single-fly analysis capable) |

| Derivatization | Often required for stability | Not required |

| Selectivity | Limited by co-eluting electroactive compounds | Extremely high via Multiple Reaction Monitoring (MRM) |

| Throughput | Low (Lengthy extraction and run times) | High (Minimal extraction, <6 min run times) |

| Validation | Prone to matrix interference | Highly robust with isotopically labeled internal standards |

Experimental Protocol: Self-Validating Single-Fly LC-MS/MS Quantification

To ensure absolute trustworthiness and scientific integrity, the following protocol details a self-validating LC-MS/MS workflow for quantifying octopamine. The causality behind each step is explicitly defined to prevent artifactual data generation[6],[7].

Phase 1: Tissue Extraction & Protein Precipitation

Causality: Rapid metabolic quenching is required to prevent enzymatic degradation of octopamine by monoamine oxidases.

-

Isolation: Flash-freeze Drosophila specimens in liquid nitrogen. Decapitate and isolate single heads over dry ice to prevent thawing.

-

Internal Standardization (Self-Validation Step): Spike the extraction tube with 10 µL of a heavy-isotope internal standard (e.g., D3 -Octopamine) at a known concentration (e.g., 1 ng/mL). Why? The internal standard undergoes the exact same matrix suppression and extraction losses as the endogenous octopamine, allowing the final MS software to calculate a mathematically corrected, absolute recovery value.

-

Extraction: Add 90 µL of ice-cold 0.1% formic acid in methanol. Why? Methanol instantly denatures and precipitates large proteins, while the acidic environment protonates the amine group of octopamine, increasing its solubility and stability in the solvent.

-

Homogenization & Centrifugation: Sonicate for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: Reversed-Phase Chromatography & MRM Detection

Causality: Separating polar amines from lipid bilayers ensures the mass spectrometer's electrospray ionization (ESI) source is not suppressed by background noise.

-

Chromatography: Inject 5 µL of the supernatant onto a C8 or C18 reversed-phase column (e.g., 3.0 mm × 150 mm, 3 µm particle size)[7]. Run a gradient mobile phase of water/acetonitrile with 10 mM ammonium formate.

-

Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): Set the quadrupole to filter for the specific precursor-to-product ion transition of octopamine (e.g., m/z 154.1 → 136.1). Why? MRM acts as a double-filter; even if another molecule has the same mass as octopamine, it will not shatter into the exact same fragment ions, guaranteeing 100% molecular specificity.

Drug Development & Agricultural Applications: Amitraz Resistance

Because octopamine is absent or plays a vastly different role in vertebrates (where it is merely a trace amine), octopamine receptors are highly selective targets for invertebrate pest control[2].

Amitraz is a formamidine acaricide that acts as a potent agonist of the octopamine receptor. It is the primary chemical defense used globally by beekeepers to control the parasitic mite Varroa destructor, which decimates honey bee colonies[8]. By overstimulating the octopamine receptors, amitraz induces lethal tremors, feeding cessation, and detachment in the mites.

However, decades of selective pressure have led to the emergence of amitraz-resistant Varroa strains. Recent genomic mapping has identified a critical point mutation: the Y215H mutation (a substitution of tyrosine for histidine at amino acid position 215) in the β2 -octopamine receptor[8],[9]. This mutation alters the binding pocket's conformation, drastically reducing amitraz's binding affinity while preserving the receptor's baseline physiological function.

Diagram 2: Mechanism of Amitraz Action and Y215H Mutation-Driven Resistance in Varroa Mites.

The confirmation of the Y215H mutation has spurred the development of high-throughput molecular genotyping protocols. Instead of waiting for late-season colony collapse, researchers and agricultural professionals can now proactively screen apiaries for the resistant genotype, allowing for dynamic, data-driven pest management strategies[8].

Conclusion

From Vittorio Erspamer's initial extraction of octopus salivary glands in 1948 to the atomic-level mapping of GPCR mutations in 2023, octopamine research has undergone a profound evolution. Today, the integration of high-throughput LC-MS/MS quantification and genomic sequencing allows researchers to decode the precise neurochemical logic of invertebrates. As agricultural pests like Varroa destructor continue to evolve resistance, deep mechanistic understanding of the octopamine signaling pathway remains paramount for the next generation of targeted, ecologically safe drug development.

References

-

Erspamer, V. (1948). "Active substances in the posterior salivary glands of Octopoda. 2. Tyramine and octopamine (oxyoctopamine)". Acta Pharmacologica et Toxicologica. [1]

-

Rinkevich, F.D., Moreno-Marti, S., Hernandez-Rodriguez, C.S., Gonzalez-Cabrera, J. (2023). "Confirmation of the Y215H mutation in the β2-octopamine receptor in Varroa destructor is associated with contemporary cases of amitraz resistance in the United States". Pest Management Science. [8]

-

"High-throughput single-fly LC–MS/MS for quantitative profiling of biogenic amines in Drosophila". (2026). PMC / National Institutes of Health. [6]

-

"Extensive and diverse patterns of cell death sculpt neural networks in insects". (2020). eLife. [3]

-

Dong, Z., et al. (2012). "Classification schemes of octopaminergic receptors. A new receptor classification based on cloning and functional studies". ResearchGate. [4]

Sources

- 1. Octopamine - wikidoc [wikidoc.org]

- 2. Octopamine - Wikipedia [en.wikipedia.org]

- 3. Extensive and diverse patterns of cell death sculpt neural networks in insects | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput single-fly LC–MS/MS for quantitative profiling of biogenic amines in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Confirmation of the Y215H mutation in the β2 -octopamine receptor in Varroa destructor is associated with contemporary cases of amitraz resistance in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Publication : USDA ARS [ars.usda.gov]

The Two Faces of a Neuromodulator: A Technical Guide to the Stereoisomers of Octopamine

An In-depth Examination of (R)-(-)- and (S)-(+)-4-(1-Amino-2-hydroxyethyl)phenol and Their Distinct Biological Activities

Abstract

4-(1-Amino-2-hydroxyethyl)phenol, commonly known as octopamine, is a biogenic amine that plays a crucial role as a neurotransmitter, neuromodulator, and neurohormone in invertebrates.[1] In mammals, it is considered a trace amine with less defined functions.[2] The presence of a chiral center at the β-carbon of the ethylamine side chain gives rise to two stereoisomers: (R)-(-)-octopamine and (S)-(+)-octopamine. This technical guide provides a comprehensive overview of these stereoisomers, delving into their distinct synthesis, separation, and, most importantly, their differential interactions with biological systems. We will explore the nuanced pharmacological profiles of each enantiomer, their receptor binding affinities, and the downstream signaling pathways they modulate, offering valuable insights for researchers in neurobiology, pharmacology, and insecticide development.

Introduction: The Significance of Chirality in Octopamine Function

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The differential spatial arrangement of atoms in stereoisomers can lead to significant variations in their biological activity. In the case of octopamine, the two enantiomers, (R)-(-)- and (S)-(+)-octopamine, exhibit distinct pharmacological profiles due to their specific interactions with chiral biological targets such as receptors and enzymes. Understanding these differences is paramount for elucidating the precise physiological roles of octopamine and for the rational design of targeted therapeutic and pest control agents.

Octopamine is the invertebrate counterpart to norepinephrine, regulating a wide array of physiological processes including aggression, learning, memory, and metabolic functions.[1][3] Its actions are mediated through various G-protein coupled receptors (GPCRs), which are broadly classified into α-adrenergic-like (OctαR) and β-adrenergic-like (OctβR) receptors.[2][4] The stereochemical configuration of octopamine significantly influences its binding affinity and efficacy at these receptor subtypes.

Stereoisomers of 4-(1-Amino-2-hydroxyethyl)phenol

The single chiral center in octopamine results in two enantiomers, as depicted below:

Figure 1: 2D structures of (R)-(-)- and (S)-(+)-Octopamine.

The (R) and (S) designation refers to the absolute configuration at the chiral carbon according to the Cahn-Ingold-Prelog priority rules. The (+) and (-) notation indicates the direction in which the enantiomer rotates plane-polarized light (dextrorotatory and levorotatory, respectively).

Differential Biological Activity of Octopamine Stereoisomers

The biological activity of octopamine is predominantly attributed to the (R)-(-)-enantiomer. This stereoselectivity is evident in its interaction with various receptor systems.

Receptor Binding and Functional Activity

Studies have consistently demonstrated that the (-)-forms of octopamine and its analogs are more potent than the (+)-forms at both α1- and α2-adrenoceptors.[5] The rank order of affinity for both α1- and α2-binding sites is generally observed as norepinephrine > (-)-m-octopamine ≈ (-)-m-synephrine > (-)-p-synephrine > (-)-p-octopamine.[5] The potency of the (+)-forms is typically one to two orders of magnitude lower than their corresponding (-)-counterparts.[5]

In invertebrates, octopamine receptors also exhibit stereoselectivity. For instance, the activation of octopamine receptors in the honeybee brain, which leads to an increase in intracellular cAMP levels, occurs with EC50 values in the nanomolar range for octopamine, implying a high affinity interaction that is likely stereospecific.[6]

The table below summarizes the differential activity of the octopamine stereoisomers.

| Stereoisomer | Receptor Target | Relative Potency/Affinity | Functional Effect |

| (R)-(-)-Octopamine | α-adrenoceptors | High | Agonist activity, though lower than norepinephrine.[5] |

| β-adrenoceptors | Moderate | Can produce sympathomimetic effects at high doses.[2] | |

| Invertebrate Octopamine Receptors (OctαR, OctβR) | High | Potent activation leading to various physiological responses.[4][7] | |

| (S)-(+)-Octopamine | α-adrenoceptors | Low | Significantly less active than the (R)-(-)-enantiomer.[5] |

| β-adrenoceptors | Low | Weak sympathomimetic effects.[2] | |

| Invertebrate Octopamine Receptors (OctαR, OctβR) | Low | Significantly lower potency compared to the (R)-(-)-enantiomer. |

Table 1: Summary of the Differential Activity of Octopamine Stereoisomers.

Signaling Pathways

The binding of octopamine to its receptors initiates intracellular signaling cascades. OctαR activation is typically associated with an increase in intracellular calcium levels ([Ca2+]i), while OctβR activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[6][8] The stereochemistry of the octopamine isomer can influence the efficacy of these signaling events. For example, the potent activation of adenylyl cyclase by octopamine in Drosophila is a key component of olfactory learning and is expected to be stereoselective.[9]

Figure 2: Simplified diagram of the primary signaling pathways activated by (R)-(-)-octopamine in invertebrates.

Synthesis and Separation of Octopamine Stereoisomers

The preparation of enantiomerically pure octopamine is crucial for studying their distinct biological effects. This can be achieved through two primary approaches: asymmetric synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Various catalytic methods have been developed for the asymmetric synthesis of β-amino alcohols like octopamine. For instance, asymmetric transfer hydrogenation of α-amino ketones can yield the desired enantiomer with high enantiomeric excess.[10] The general biosynthetic pathway in invertebrates involves the conversion of tyrosine to tyramine, followed by hydroxylation by tyramine β-hydroxylase to form octopamine.[1][11]

Resolution of Racemic Mixtures

Resolution involves separating a 50:50 mixture of enantiomers (a racemate).[12] Since enantiomers have identical physical properties, this is typically achieved by converting them into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.[12]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for the Separation of Octopamine Enantiomers

Chiral HPLC is a powerful analytical technique for separating enantiomers.[13][14]

Objective: To separate and quantify the (R)-(-)- and (S)-(+)-enantiomers of octopamine.

Materials:

-

HPLC system with a UV or fluorescence detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like cellulose or amylose derivatives).[14]

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).[14]

-

Racemic octopamine standard.

-

Samples containing octopamine.

Methodology:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic octopamine standard and the samples in the mobile phase.

-

Injection: Inject a fixed volume of the standard and sample solutions onto the column.

-

Elution: Elute the enantiomers with the mobile phase under isocratic conditions.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 275 nm) or a fluorescence detector.[15]

-

Data Analysis: Identify the peaks corresponding to each enantiomer based on their retention times. Quantify the amount of each enantiomer by integrating the peak areas.

Causality Behind Experimental Choices: The choice of a polysaccharide-based chiral stationary phase is based on its proven effectiveness in resolving a wide range of chiral compounds, including amines.[14] The mobile phase composition is optimized to achieve a balance between resolution and analysis time. The use of a UV or fluorescence detector provides the necessary sensitivity for detecting the separated enantiomers.

Figure 3: Workflow for the chiral separation of octopamine enantiomers by HPLC.

Conclusion and Future Directions

The stereoisomers of 4-(1-Amino-2-hydroxyethyl)phenol exhibit marked differences in their biological activity, with the (R)-(-)-enantiomer being the more potent form. This stereoselectivity is a critical consideration in pharmacological and toxicological studies. Future research should focus on developing more selective agonists and antagonists for specific octopamine receptor subtypes to further dissect their physiological roles. Such endeavors will not only enhance our fundamental understanding of neuromodulation in invertebrates but also pave the way for the development of more effective and environmentally safer insecticides that target the octopaminergic system. Furthermore, a deeper investigation into the subtle roles of the less active (S)-(+)-enantiomer may reveal currently unknown biological functions.

References

-

Octopamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Octopamine beta 1 receptor & Octopamine beta2 receptor - Society for Developmental Biology. (2021, August 25). Retrieved from [Link]

-

Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor. (2025, November 28). PNAS Nexus. Retrieved from [Link]

-

Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1. (n.d.). Journal of Pesticide Science. Retrieved from [Link]

-

Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia. Retrieved from [Link]

-

Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.). (2022, August 16). MDPI. Retrieved from [Link]

-

Octopamine and biogenic amines. (n.d.). German Sport University Cologne. Retrieved from [Link]

-

HPLC Methods for analysis of Octopamine. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Molecular, pharmacological, and signaling properties of octopamine receptors from honeybee (Apis mellifera) brain. (2014, April 15). PubMed. Retrieved from [Link]

-

Octopamine is required for successful reproduction in the classical insect model, Rhodnius prolixus. (2024, July 12). PLOS ONE. Retrieved from [Link]

-

Synephrine - Wikipedia. (n.d.). Retrieved from [Link]

-

A catalytic enantioselective synthesis of denopamine, a useful drug for congestive heart failure. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. Retrieved from [Link]

-

Isomeric octopamines: their occurrence and functions. (1987, March 1). R Discovery. Retrieved from [Link]

-

Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors. (n.d.). PubMed. Retrieved from [Link]

- Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. (n.d.). Google Patents.

-

Action of octopamine and tyramine on muscles of Drosophila melanogaster larvae. (2013, October 15). Journal of Neurophysiology. Retrieved from [Link]

-

Chiral Drug Separation. (n.d.). Retrieved from [Link]

-

A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies. (1998, May 15). Neuron. Retrieved from [Link]

-

Molecular Signalling, Pharmacology, and Physiology of Octopamine and Tyramine Receptors as Potential Insect Pest Control Targets. (n.d.). ResearchGate. Retrieved from [Link]

-

6.8 Resolution (Separation) of Enantiomers. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

-

4-(2-Amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol. (n.d.). PubChem. Retrieved from [Link]

-

Modeling of the Binding of Octopamine and Dopamine in Insect Monoamine Transporters Reveals Structural and Electrostatic Differences. (2019, January 3). ACS Publications. Retrieved from [Link]

-

Octopamine Shifts the Behavioral Response From Indecision to Approach or Aversion in Drosophila melanogaster. (2018, July 3). Frontiers in Cellular Neuroscience. Retrieved from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

-

Phenol, 4-(2-aminoethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Processes to separate enantiomers. (n.d.). SciSpace. Retrieved from [Link]

-

Analytical Separation of Closantel Enantiomers by HPLC. (2021, November 30). MDPI. Retrieved from [Link]

Sources

- 1. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]

- 2. Octopamine - Wikipedia [en.wikipedia.org]

- 3. Octopamine Shifts the Behavioral Response From Indecision to Approach or Aversion in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdbonline.org [sdbonline.org]

- 5. Activities of octopamine and synephrine stereoisomers on alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular, pharmacological, and signaling properties of octopamine receptors from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. jneurosci.org [jneurosci.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Octopamine is required for successful reproduction in the classical insect model, Rhodnius prolixus | PLOS One [journals.plos.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. helixchrom.com [helixchrom.com]

Biosynthesis of Octopamine from Tyramine: A Mechanistic and Methodological Guide

Executive Summary

Octopamine (OA) is a biogenic monoamine structurally analogous to vertebrate norepinephrine. In invertebrates, it functions as a primary neurotransmitter, neuromodulator, and neurohormone, regulating critical behaviors such as locomotion, aggression, and the "fight or flight" response[1][2]. The biosynthesis of octopamine is tightly regulated, with the conversion of its precursor, tyramine (TA), acting as the rate-limiting step. This whitepaper provides an in-depth mechanistic analysis of the tyramine-to-octopamine biosynthetic pathway, focusing on the enzymology of Tyramine β-Hydroxylase (TβH), and establishes a self-validating experimental protocol for quantifying its activity.

The Octopaminergic Biosynthetic Pathway

The de novo biosynthesis of octopamine from L-tyrosine involves a two-step enzymatic cascade[2]. First, L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TDC) to yield tyramine. Subsequently, tyramine undergoes β-hydroxylation catalyzed by Tyramine β-Hydroxylase (TβH) to produce octopamine[2][3].

While tyramine was historically viewed merely as an intermediate precursor, it is now recognized as an independent neuroactive substance that binds to specific tyramine receptors (TARs)[1][3]. Consequently, TβH serves as a critical biochemical switch, dictating the physiological balance between tyraminergic and octopaminergic signaling[4][5]. In addition to the de novo route, a salvage pathway exists where dopamine is dehydroxylated to tyramine, which is then converted to octopamine via TβH[2].

De novo biosynthetic pathway of octopamine from L-tyrosine via tyramine.

Enzymology of Tyramine β-Hydroxylase (TβH)

TβH is a copper-dependent monooxygenase that shares evolutionary and mechanistic similarities with mammalian dopamine β-hydroxylase[5]. The catalytic conversion of tyramine to octopamine by TβH requires strict environmental conditions and specific co-factors to function optimally[6]:

-

Copper Ions (Cu²⁺): Essential for the catalytic core, facilitating the binding and activation of molecular oxygen.

-

Ascorbic Acid: Acts as the obligate electron donor. It reduces the copper centers back to their active Cu(I) state after each catalytic cycle, allowing continuous turnover[6][7].

-

Fumarate: Functions as an allosteric activator, inducing conformational changes that increase the enzyme's affinity for molecular oxygen and tyramine[6][7].

-

Catalase: While not a direct co-factor, it is required in vitro to scavenge hydrogen peroxide (H₂O₂) generated by the autoxidation of ascorbate, thereby preventing oxidative degradation of the TβH enzyme[6][7].

Experimental Methodology: In Vitro TβH Activity Assay & HPLC Quantification

To accurately study TβH kinetics, screen potential inhibitors, or engineer synthetic biological pathways, researchers must employ a robust, self-validating assay. The following protocol details the in vitro conversion of tyramine to octopamine, followed by High-Performance Liquid Chromatography (HPLC) quantification[4][6].

Causality & Experimental Design

Every step in this protocol is designed as a self-validating system to ensure data integrity:

-

Buffer Selection: A 0.1 M potassium phosphate or disodium hydrogen phosphate–citric acid buffer (pH 5.0 - 7.0) is used to maintain the optimal ionization state of the enzyme's active site[6][7].

-

Reaction Matrix Protection: The inclusion of catalase ensures that the enzyme operates at Vmax without being prematurely degraded by reactive oxygen species[6][7].

-

Kinetic Termination: Precise termination is critical for kinetic assays. Heating the sample to 98°C for 5 minutes immediately denatures TβH, halting the conversion of tyramine and locking the octopamine concentration for accurate downstream quantification[7].

Step-by-Step Protocol

-

Preparation: Homogenize tissue samples (e.g., insect CNS) or lyse recombinant E. coli expressing TβH in cold assay buffer containing protease inhibitors. Centrifuge at 12,000 × g for 15 min at 4°C to obtain the crude enzyme supernatant.

-

Reaction Assembly: In a 1 mL reaction volume, combine 50 μg of protein extract with 0.1 M buffer, 5 mM ascorbic acid, 5 mM disodium fumarate, 0.05 mM CuSO₄, 1 mg/mL catalase, and 1 g/L (~0.76 mM) purified tyramine[6][7].

-

Incubation: Incubate the mixture at the optimized temperature (typically 37°C to 50°C depending on the enzyme source) for 30 to 180 minutes under aerobic conditions[6].

-

Termination: Transfer the reaction tubes to a 98°C heating block for exactly 5 minutes, then immediately chill on ice[7].

-

Centrifugation & Filtration: Centrifuge at 10,000 × g for 10 minutes to pellet denatured proteins. Filter the supernatant through a 0.22 μm syringe filter.

-

HPLC Analysis: Inject the filtrate into an HPLC system equipped with a C18 or C30 reverse-phase column. Use a mobile phase (e.g., phosphate buffer/acetonitrile) optimized for biogenic amines. Monitor column effluents at 273 nm[4][8].

Experimental workflow for in vitro TβH activity assay and quantification.

Quantitative Data: Reaction Optimization & HPLC Parameters

The table below synthesizes the optimized parameters for TβH activity and the chromatographic separation of tyramine and octopamine. Because octopamine possesses an additional hydroxyl group on its beta-carbon compared to tyramine, it is more polar and elutes earlier in reverse-phase chromatography[4][8].

| Parameter | Optimized Value | Causal Rationale / Observation |

| Optimal pH | 5.0 – 7.0 | Maintains active site conformation; varies slightly by species (e.g., Drosophila vs. Tribolium)[6]. |

| Optimal Temperature | 37°C – 50°C | Balances maximum catalytic turnover with thermal stability of the enzyme[6]. |

| Ascorbic Acid Conc. | 5.0 mM | Saturates the electron donor requirement for continuous Cu reduction[7]. |

| HPLC Column | C18 or C30 Reverse-Phase | Provides necessary hydrophobic retention for polar biogenic amines[4][8]. |

| Detection Wavelength | 273 nm (UV) | Corresponds to the peak UV absorbance of the phenolic ring in octopamine[8]. |

| Retention Time (Octopamine) | ~18.7 min (C30 column) | Elutes earlier than tyramine due to the added hydroxyl group increasing polarity[4]. |

| Retention Time (Tyramine) | ~20.2 min (C30 column) | Elutes later due to higher relative hydrophobicity compared to octopamine[4]. |

Physiological Implications and Therapeutic Targeting

Understanding the biosynthesis of octopamine from tyramine has profound implications for both agriculture and pharmacology. In pest management, the octopaminergic system is a highly selective target. Formamidines, such as Amitraz, act as potent agonists of octopamine receptors, inducing lethal overstimulation of the invertebrate nervous system without affecting mammals[3]. Furthermore, recent advances in synthetic biology have leveraged recombinant TβH expressed in E. coli to engineer artificial pathways for the industrial bioproduction of octopamine and its methylated derivative, synephrine, which are highly valued in the nutraceutical and pharmaceutical industries for their sympathomimetic properties[6].

References

-

Establishing an Artificial Pathway for the Biosynthesis of Octopamine and Synephrine ACS Synthetic Biology (2024) URL:[Link]

-

How Tyramine β-Hydroxylase Controls the Production of Octopamine, Modulating the Mobility of Beetles International Journal of Molecular Sciences (2018) URL:[Link]

-

Determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high performance liquid chromatography Journal of Chromatography A (2012) / ResearchGate URL:[Link]

-

Characterization of tyramine β-hydroxylase, an enzyme upregulated by stress in Periplaneta americana Journal of Molecular Endocrinology (2013) URL:[Link]

-

Octopamine and tyramine influence the behavioral profile of locomotor activity in the honey bee (Apis mellifera) Journal of Insect Physiology / PMC (2008) URL:[Link]

-

Biosynthetic pathways of octopamine in insects ResearchGate (Review of octopamine in insect nervous system) URL:[Link]

-

Characterization of Drosophila Tyramine β-Hydroxylase Gene and Isolation of Mutant Flies Lacking Octopamine Journal of Neuroscience (1996) URL:[Link]

-

Octopamine and tyramine signaling in Aedes aegypti: characterization, distribution and potential role in the Dengue vector development bioRxiv (2022) URL:[Link]

Sources

- 1. Octopamine and tyramine influence the behavioral profile of locomotor activity in the honey bee (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Octopamine and tyramine signaling in Aedes aegypti: characterization, distribution and potential role in the Dengue vector development and physiology | bioRxiv [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. jneurosci.org [jneurosci.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. researchgate.net [researchgate.net]

The Dual Life of Octopamine: A Comparative Analysis of Invertebrate Neurotransmission and Vertebrate Trace Amine Signaling

Executive Summary

Octopamine (OA) is a highly pleiotropic biogenic monoamine whose physiological function diverges dramatically across the evolutionary tree. In invertebrates, it serves as a primary neurotransmitter, neuromodulator, and neurohormone—functionally analogous to the vertebrate adrenergic system—mediating the "fight-or-flight" response, energy metabolism, and reproduction[1][2]. Conversely, in vertebrates, the evolutionary dominance of epinephrine and norepinephrine relegated octopamine to the status of a "trace amine"[3][4]. However, recent pharmacological breakthroughs have redefined vertebrate octopamine not as a vestigial byproduct, but as a critical modulatory rheostat operating through Trace Amine-Associated Receptors (TAARs)[5][6] and novel astrocytic metabolic pathways[3].

This whitepaper provides an in-depth technical analysis of the comparative functions of octopamine, detailing its divergent receptor pharmacology, downstream signaling cascades, and the rigorous analytical methodologies required for its quantification in drug development.

Invertebrate Octopaminergic Systems: The Primary Adrenergic Analog

In insects and other invertebrates, octopamine is synthesized from tyrosine via the intermediate tyramine, catalyzed by tyrosine decarboxylase and tyramine β-hydroxylase[7]. Because invertebrates lack high concentrations of classical catecholamines, octopamine assumes the role of the primary stress and arousal signaling molecule[2][7].

Receptor Subtypes and Signaling Cascades

Invertebrate octopamine receptors are G protein-coupled receptors (GPCRs) phylogenetically related to vertebrate adrenergic receptors. They are broadly classified into three functional groups[2][8]:

-

OctαR (α-adrenergic-like): Preferentially coupled to Gq proteins. Activation leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently triggers the release of intracellular Ca²⁺[2].

-

OctβR (β-adrenergic-like): Preferentially coupled to Gs proteins. Activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) and activating Protein Kinase A (PKA)[2][7].

-

Oct-TyrR (Mixed Receptors): Capable of binding both octopamine and tyramine, displaying agonist-specific coupling mechanisms[8].

Physiological Roles in Invertebrates

-

Energy Metabolism: OA regulates energy homeostasis by modulating both energy uptake (feeding behavior) and expenditure (metabolic rate and physical activity)[1].

-

Reproduction & Ovulation: In Drosophila, the Octβ2R receptor is a key signaling molecule for ovulation. It recruits PKA and Ca²⁺/calmodulin-sensitive kinase II (CaMKII) as downstream effectors. Mutants lacking this receptor exhibit normal courtship but are sterile due to an inability to lay eggs[9].

-

Immune Modulation: OA acts on hemocytes and the fat body in insects to trigger immunostimulatory responses during bacterial invasion, mirroring the effects of norepinephrine on the vertebrate innate immune system[10].

Vertebrate Trace Amine Signaling: The Modulatory Rheostat

In mammals, octopamine is synthesized at rates comparable to classical monoamines but is rapidly degraded by monoamine oxidase (MAO), resulting in extremely low (nanomolar to picomolar) steady-state concentrations[3][4].

TAAR1 Activation and Monoaminergic Modulation

The discovery of Trace Amine-Associated Receptors (TAARs), particularly TAAR1, revolutionized the understanding of vertebrate trace amines[5][6]. TAAR1 is a Gs/Gq-coupled receptor expressed heavily in monoaminergic brain regions (e.g., ventral tegmental area, dorsal raphe nucleus)[4][6].

-

Mechanism: Instead of mediating direct synaptic transmission, octopamine acts as an endogenous neuromodulator. By activating TAAR1, it regulates the firing rates of dopaminergic and serotonergic neurons and modulates the function of monoamine transporters (DAT, SERT)[6].

Astrocytic Metabolic Reprogramming (Neuroprotection)

A groundbreaking paradigm shift in octopamine biology is its role in glial cell metabolism. Recent studies demonstrate that trace levels of octopamine metabolically reprogram astrocytes in the mammalian cerebral cortex[3].

-

Mechanism: Octopamine drives a switch from toxic to neuroprotective astrocytes by fostering aerobic glycolysis. This state is defined by the transcriptional downregulation of mitochondrial complex I genes and a concomitant increase in lactate synthesis[3]. This lactate is shuttled to neurons, providing critical ATP that confers neuroprotection against α-synuclein toxicity, presenting a novel therapeutic vector for Parkinson's disease[3][11].

Comparative Receptor Pharmacology

The following table summarizes the quantitative and qualitative divergence of octopamine signaling across taxa.

| Feature | Invertebrates (e.g., Drosophila) | Vertebrates (e.g., Mammals) |

| Primary Role | Major Neurotransmitter (Fight-or-Flight) | Neuromodulator (Trace Amine) |

| Endogenous Concentration | High (Micro-molar range) | Trace (Nano-molar to Pico-molar range) |

| Primary Receptors | OctαR, OctβR, Oct-TyrR | TAAR1, Unidentified Astrocyte Targets |

| G-Protein Coupling | Gq (OctαR), Gs (OctβR) | Gs, Gq (TAAR1) |

| Second Messengers | ↑ Ca²⁺ (OctαR), ↑ cAMP (OctβR) | ↑ cAMP, ↑ Ca²⁺, Modulates PKA/PKC |

| Key Physiological Functions | Energy metabolism, Ovulation, Immunity | Monoamine rheostat, Astrocyte metabolic reprogramming |

| Therapeutic Target | Insecticides, Agrochemical Pest Control | Schizophrenia, Parkinson's Disease, Addiction |

Visualizing the Evolutionary Divergence

Caption: Comparative signaling pathways of octopamine in invertebrates vs vertebrates.

Experimental Workflows & Analytical Methodologies

Quantifying octopamine in vertebrate models presents a significant analytical challenge due to its rapid turnover and ultra-low endogenous concentrations. While High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is highly sensitive (femtomolar range) and ideal for in vivo microdialysis[12], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for structural specificity in complex tissue matrices[13][14].

Causality in Experimental Design

Octopamine is a highly polar, low-molecular-weight amine. Consequently, it exhibits poor retention on standard C18 reversed-phase columns and suffers from low ionization efficiency in mass spectrometry. To circumvent this, researchers employ chemical derivatization. Reacting the sample with agents like phthalylglycyl chloride (PG-Cl) introduces a hydrophobic moiety. This rationally designed step shifts the analyte's polarity, dramatically increasing column retention while simultaneously enhancing the electrospray ionization (ESI) signal, pushing detection limits down to 1.5 ng/mL[13].

Protocol: High-Sensitivity LC-MS/MS Quantification of Octopamine

This self-validating protocol ensures high recovery and matrix-effect correction through the mandatory use of isotopically labeled internal standards.

Step 1: Sample Collection and Quenching

-

Rapidly harvest brain tissue or biofluids and immediately flash-freeze in liquid nitrogen. Causality: Prevents rapid enzymatic degradation by endogenous MAO.

Step 2: Homogenization and Protein Precipitation

-

Homogenize tissue in 0.1% formic acid in acetonitrile (1:4 w/v) spiked with a deuterated internal standard (e.g., Octopamine-d3).

-

Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

Step 3: Chemical Derivatization[13]

-

Adjust the supernatant pH to 6.5 using a borate buffer.

-

Add 1 mg/mL phthalylglycyl chloride (PG-Cl) in acetonitrile.

-

Incubate at 30°C for 10 minutes to achieve >95% derivatization yield.

Step 4: Reversed-Phase UHPLC Separation

-

Inject 10 μL onto a sub-3 µm polar C18 column maintained at 40°C.

-

Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 0.45 mL/min.

Step 5: ESI-MS/MS Detection

-

Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.

-

Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions for PG-derivatized octopamine and the internal standard.

Step 6: Data Validation

-

Construct a calibration curve using matrix-matched standards. Ensure linearity ( R2≥0.998 ) and verify that the internal standard recovery remains consistent across all biological replicates to validate the absence of ion suppression.

Caption: Step-by-step LC-MS/MS workflow for trace octopamine quantification.

Therapeutic and Agrochemical Implications

The evolutionary divergence of octopamine receptors provides highly selective targets for both human medicine and agriculture.

-

Agrochemical Development: Because vertebrates lack functional OctαR and OctβR receptors, agrochemical companies actively design specific octopamine receptor agonists (e.g., amitraz) as insecticides. These compounds hyperstimulate the invertebrate nervous system without causing off-target adrenergic toxicity in mammals[2][9].

-

Neuropsychiatry (Schizophrenia & Addiction): TAAR1 has emerged as a premier target for next-generation antipsychotics. By acting as a rheostat on dopaminergic firing, TAAR1 agonists bypass the direct D2-receptor blockade of classical antipsychotics, potentially mitigating severe extrapyramidal side effects[4][6].

-

Neurodegenerative Disease (Parkinson's): The discovery that octopamine drives astrocytic aerobic glycolysis opens a new frontier. Pharmacologically mimicking octopamine's metabolic reprogramming of astrocytes could provide a disease-modifying therapy capable of halting α-synuclein-induced neurodegeneration[3].

References

-

Trace amine-associated receptor 1-Family archetype or iconoclast? PubMed - NIH.[Link]

-

Octopamine modulates the innate immune response in Drosophila melanogaster. PMC - NIH.[Link]

-

Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. MDPI.[Link]

-

The control of metabolic traits by octopamine and tyramine in invertebrates. ResearchGate.[Link]

-

Octopamine. Wikipedia. [Link]

-

Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers.[Link]

-

Molecular evolution of octopamine receptors in Drosophila. Oxford Academic.[Link]

-

Differential Modulation of Beta-Adrenergic Receptor Signaling by Trace Amine-Associated Receptor 1 Agonists. PLOS.[Link]

-

Octopamine metabolically reprograms astrocytes to confer neuroprotection against α-synuclein. PNAS.[Link]

-

Octopamine metabolically reprograms astrocytes to confer neuroprotection against α-synuclein. bioRxiv.[Link]

-

Trace Amines and Their Receptors. PubMed - NIH. [Link]

-

The Octopamine Receptor Octβ2R Regulates Ovulation in Drosophila melanogaster. PLOS.[Link]

-

Molecular Signalling, Pharmacology, and Physiology of Octopamine and Tyramine Receptors as Potential Insect Pest Control Targets. ResearchGate.[Link]

-

A Rapid, Precise, and Sensitive LC-MS/MS Method for the Quantitative Determination of Urinary Dopamine Levels via a Simple Liquid-liquid Extraction Technique. Turkish Journal of Pharmaceutical Sciences.[Link]

-

Benefits of using HPLC-ECD for Neurotransmitter Detection. Amuza Inc.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Trace Amines and Their Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trace amine-associated receptor 1-Family archetype or iconoclast? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Octopamine - Wikipedia [en.wikipedia.org]

- 9. The Octopamine Receptor Octβ2R Regulates Ovulation in Drosophila melanogaster | PLOS One [journals.plos.org]

- 10. Octopamine modulates the innate immune response in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Benefits of using HPLC-ECD for Neurotransmitter Detection [amuzainc.com]

- 13. mdpi.com [mdpi.com]

- 14. turkjps.org [turkjps.org]

The Architecture of Invertebrate Neuromodulation: An In-Depth Guide to Octopamine Signaling and Behavioral Phenotyping

Executive Summary

Octopamine (OA) is a biogenic monoamine that functions as the invertebrate analog of the vertebrate adrenergic transmitter norepinephrine. Since its discovery, OA has been recognized as a master regulator of physiological and behavioral states in arthropods, orchestrating complex outputs ranging from fight-or-flight responses and aggression to memory consolidation and reproductive ovulation. For researchers and drug development professionals, understanding the octopaminergic system is critical. Not only does it provide a highly tractable model for studying the neurobiology of behavior, but octopamine G-protein-coupled receptors (GPCRs) also represent highly specific targets for next-generation, ecologically safe insecticides.

This whitepaper synthesizes the foundational history of octopamine research, details its molecular signaling architecture, and provides field-proven, self-validating experimental protocols for modern behavioral phenotyping.

Historical Context: From Crustacean Posture to Insect Aggression

The study of octopamine began with its isolation from the salivary glands of Octopus vulgaris by Erspamer in 1951[1]. However, its role as a profound behavioral neuromodulator was first mapped systematically in the 1970s and 1980s by Edward Kravitz and colleagues using lobster models.

The Kravitz Postural Assays

Initial studies sought to understand how simple nervous systems generate complex, opposing behavioral states. Kravitz demonstrated that injecting octopamine into the circulation of freely moving lobsters produced a sustained, rigid extension of the limbs and abdomen—a posture associated with submission or the "loser" state in agonistic encounters[2]. Conversely, serotonin injection produced sustained flexion, mimicking the dominant "winner" posture[2]. This causality established a paradigm: biogenic amines do not merely transmit signals; they act as systemic switches that reconfigure the entire neural circuitry to favor specific behavioral programs.

Translation to Insect Models

The principles discovered in crustaceans were soon translated to insects, though the behavioral outputs proved species-specific. In Drosophila melanogaster, Kravitz's later work revealed that octopamine is strictly required for male-male aggression. By utilizing tyramine- β -hydroxylase (T β h) null mutants—which lack the enzyme required to convert tyramine to octopamine—researchers observed a near-total collapse of aggressive encounters[3].

Simultaneously, entomologists studying Apis mellifera (honey bees) discovered that OA modulates sensory thresholds. Systemic oral treatment with octopamine increased the responsiveness of young bees to brood pheromones, effectively triggering precocious foraging behavior[4]. These early studies cemented OA's role in shifting behavioral thresholds based on internal states and external stimuli.

Molecular Architecture: The Octopaminergic Signaling Pathway

To leverage octopamine in drug development (e.g., formamidine insecticides like chlordimeform), one must understand its receptor pharmacology. Octopamine exerts its effects by binding to specific GPCRs, which are classified based on their structural and signaling homologies to vertebrate adrenergic receptors[5][6].

Receptor Subtypes and Second Messengers

-

α -adrenergic-like Receptors (Oct α R): Primarily coupled to Gq proteins. Activation leads to the stimulation of Phospholipase C (PLC), resulting in the release of intracellular calcium ( Ca2+ )[6]. In Drosophila, Oct α R signaling is essential for coordinated motor functions, such as adult climbing performance (negative geotaxis)[1].

-

β -adrenergic-like Receptors (Oct β 1R, Oct β 2R, Oct β 3R): Primarily coupled to Gs proteins. Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP)[5][7]. These receptors govern diverse processes; for example, Oct β 2R is strictly required for ovulation in the Drosophila oviduct epithelium[7].

Caption: Divergent intracellular signaling cascades of insect octopamine GPCR subtypes.

Quantitative Summary of Receptor Phenotypes

| Receptor Subtype | Primary Second Messenger | Key Behavioral / Physiological Phenotype | Model Organism |

| Oct α R | ↑ Ca2+ | Locomotion coordination, negative geotaxis[1] | Drosophila |

| Oct β 1R | ↑ cAMP | Olfactory learning, exercise adaptation[5] | Drosophila |

| Oct β 2R | ↑ cAMP | Ovulation, female sterility (if mutated)[7] | Drosophila |

| Oct β 3R | ↑ cAMP | Metamorphosis, appetitive motivation[5] | Drosophila |

| OAR α | ↑ Ca2+ | Conspecific attraction (gregarious phase)[8] | Locusta migratoria |

Experimental Methodologies: Self-Validating Protocols

To rigorously study the causality of octopamine in insect behavior, modern assays must isolate the amine's effect from confounding variables. Below are two field-proven protocols designed for high trustworthiness and reproducibility.

Protocol 1: Optogenetic Evaluation of OA as a Reinforcer (Drosophila)

This protocol tests whether octopamine release acts as a positive or negative reinforcer in decision-making. By using a T β h mutant background, we ensure the insects lack endogenous octopamine. We then rescue octopamine release selectively using light-gated ion channels (Channelrhodopsin-2)[9].

Step-by-Step Methodology:

-

Genetic Cross: Cross Tdc2-Gal4 flies (which express Gal4 in tyrosine decarboxylase-2 positive neurons) with UAS-ChR2 flies.

-

Background Integration: Backcross the progeny into a T β h^{nM18} null mutant background. Causality Check: This ensures that any behavioral shift upon light stimulation is due strictly to the exogenous activation of the targeted octopaminergic neurons, without interference from baseline OA levels.

-

Starvation Phase: Isolate adult flies (3-5 days old) and wet-starve them in vials containing only water-soaked filter paper for 24 hours to standardize metabolic motivation.

-

Binary Odor Trap Assay: Place flies in a dark arena containing two identical odor traps (e.g., apple cider vinegar).

-

Optogenetic Stimulation: Illuminate one trap with blue light (470 nm, ∼ 1.5 mW/cm 2 ) to activate ChR2 and trigger localized octopamine release when the fly approaches. Leave the other trap unilluminated.

-

Data Acquisition: After 30 minutes, count the number of flies in each trap. Calculate the Choice Index (CI): (Flies in Illuminated Trap - Flies in Dark Trap) / Total Flies. A positive CI indicates OA acts as an attractive reinforcer[9].

Caption: Workflow for optogenetic isolation of octopamine-driven behavioral reinforcement.

Protocol 2: Pharmacological Modulation of Phase Change (Locusta migratoria)

Locusts exhibit severe phenotypic plasticity, shifting between solitary and gregarious phases based on population density. This protocol validates octopamine's role in driving conspecific attraction during crowding[8].

Step-by-Step Methodology:

-

Subject Preparation: Isolate solitary-reared locusts (4th instar nymphs).

-

Microinjection: Using a Hamilton microsyringe, inject 2 μ L of 10 mM Octopamine hydrochloride (dissolved in insect saline) directly into the hemocoel through the intersegmental membrane of the abdomen. Control: Inject 2 μ L of pure insect saline.

-

Incubation: Allow the insects to recover for 30 minutes in isolation to allow the amine to cross the hemato-encephalic barrier and bind to central OAR α receptors.

-

Y-Maze Olfactometer Assay: Introduce the locust into the base of a Y-maze. Pass clean air through one arm, and air passed over 30 gregarious conspecifics (gregarious volatiles) through the other arm.

-

Behavioral Tracking: Record the arm chosen by the locust and the time spent in each arm over a 10-minute period.

-

Validation: Solitary locusts typically show repulsion to gregarious volatiles. A shift to attraction following OA injection confirms that octopamine signaling directly mediates the behavioral transition to the gregarious phase[8].

Conclusion